

# Application Notes and Protocols for Metal-Catalyzed Cycloaromatization of Enediynes and Dienynes

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## Compound of Interest

Compound Name: 1,3-Hexadien-5-yne

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## Introduction

The metal-catalyzed cycloaromatization of enediynes and dienynes represents a powerful class of chemical transformations for the synthesis of complex aromatic and heteroaromatic compounds. These reactions, which proceed through highly reactive diradical intermediates, have garnered significant attention due to their applications in natural product synthesis, materials science, and the development of novel therapeutics, particularly anticancer agents.<sup>[1]</sup><sup>[2]</sup> The ability of transition metal catalysts to lower the activation barriers for these cyclizations allows for reactions to occur under milder conditions than traditional thermal or photochemical methods, offering greater control and broader substrate scope.<sup>[3]</sup><sup>[4]</sup>

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for key metal-catalyzed cycloaromatization reactions, including the Bergman and Myers-Saito cyclizations.

## Key Cycloaromatization Reactions

### Bergman Cyclization of Enediynes

The Bergman cyclization is a rearrangement reaction of an enediyne to form a highly reactive p-benzyne diradical.<sup>[2]</sup><sup>[5]</sup> This intermediate can then abstract hydrogen atoms from a donor

source to produce a substituted benzene ring.<sup>[6]</sup> While this reaction can be induced thermally, transition metal catalysts can facilitate the process at significantly lower temperatures.<sup>[1][3]</sup>

## Myers-Saito Cyclization of Enyne-Allenenes

Related to the Bergman cyclization, the Myers-Saito cyclization involves an enyne-allene substrate that rearranges to form an  $\alpha,3$ -didehydrotoluene diradical.<sup>[3][7]</sup> This process is often more facile than the Bergman cyclization and can be triggered under physiological conditions, a property exploited in the design of targeted anticancer therapies.<sup>[7]</sup>

## Data Presentation: Quantitative Comparison of Catalytic Systems

The following tables summarize quantitative data for various metal-catalyzed cycloaromatization reactions, providing a comparative overview of different catalytic systems.

Table 1: Ruthenium-Catalyzed Cycloaromatization of Enediyne

| Entry | Substrate                                    | Catalyst (mol%)   | Solvent | Temp. (°C) | Time (h) | Product                                    | Yield (%) | Reference |
|-------|--|---|---------|------------|----------|--|-----------|-----------|
| 1     | 1,2-di(prop-1-yn-1-yl)cyclopent-1-ene        | [CpRu(NCMe) <sub>3</sub> ]<br>JOTf<br>(stoichiometric)          | THF     | RT         | 1        | 5,6-dimethyl-2,3-dihydro-1H-indene complex | 64        | [3]       |
| 2     | 1,2-di(pent-1-yn-1-yl)cyclopent-1-ene        | [CpRu(NCMe) <sub>3</sub> ]<br>JOTf<br>(stoichiometric)          | THF     | RT         | 1        | 5,6-dipropyl-2,3-dihydro-1H-indene complex | 73        | [3]       |
| 3     | 1-ethynyl-2-(prop-1-yn-1-yl)cyclopent-1-ene  | [Cp*Ru(NCMe) <sub>3</sub> ]<br>JOTf<br>(stoichiometric)         | THF     | RT         | 1        | 5-methyl-2,3-dihydro-1H-indene complex     | 92        | [3]       |
| 4     | (Z)-3-(but-1-en-3-yn-1-yl)hex-3-en-1,5-diyne | (Tp)Ru(PPh <sub>3</sub> )<br>(NCMe)<br>2PF <sub>6</sub><br>(10) | Toluene | Reflux     | 12       | Substituted Benzene                        | 60        | [1]       |

Table 2: Copper-Catalyzed Asymmetric Cyclization of Alkenyl Dienes

| Entry | Substrate                                 | Catalyst (mol %)   | Ligand (mol %)  | Solvent | Temp. (°C) | Time (h) | Product                   | Yield (%) | ee (%) | Reference |
|-------|---|--|-----------------|---------|------------|----------|---------------------------|-----------|--------|-----------|
| 1     | Alkenyl N-propargyl ynamide               | Cu(C <sub>6</sub> H <sub>5</sub> CN) <sub>4</sub> PF <sub>6</sub> (10) | L8 (12)         | DCE     | 40         | 12       | Chiral dicyclic-pyrrole   | 95        | 98     | [8]       |
| 2     | Substituted alkenyl ynamide               | Cu(C <sub>6</sub> H <sub>5</sub> CN) <sub>4</sub> PF <sub>6</sub> (10) | L8 (12)         | DCE     | 40         | 12       | Chiral polycyclic-pyrrole | 85        | 97     | [8]       |
| 3     | N-propargyl ynamide with aryl substituent | Cu(C <sub>6</sub> H <sub>5</sub> CN) <sub>4</sub> PF <sub>6</sub> (10) | (±)-BINA P (12) | DCE     | 40         | 12       | Chromeno[3,4-c]pyrrole    | 92        | N/A    | [2]       |

Table 3: Palladium-Catalyzed Cycloisomerization of Enynes

| Entry | Substrate          | Catalyst (mol %)  | Ligand/Additive            | Solvent | Temp. (°C) | Time (h) | Product           | Yield (%) | Reference |
|-------|--------------------|---|----------------------------|---------|------------|----------|-------------------|-----------|-----------|
| 1     | N-Tosyl ynamide    | Pd(OAc) <sub>2</sub> (10)                                     | bbda                       | Toluene | RT         | 12       | Spiroindoline     | 80        | [9]       |
| 2     | Ene-ynamide        | Pd(OAc) <sub>2</sub> (10)                                     | None                       | Toluene | 45         |          |                   |           |           |
| 3     | Fused-ring bicycle | [Pd <sub>2</sub> (dba) <sub>3</sub> ]·CHCl <sub>3</sub> (2.5) | P(o-tol) <sub>3</sub> (10) | Benzene | RT         | 2        | cis-fused bicycle | 85        | [8]       |

## Experimental Protocols

The following are detailed methodologies for key metal-catalyzed cycloaromatization reactions.

### Protocol 1: Rhodium-Catalyzed Cycloaromatization of an Eneidyne

This protocol is adapted from a general procedure for the rhodium(I)-catalyzed cycloaromatization of enediynes.

Materials:

- Eneidyne substrate (1.0 equiv)
- $[\text{Rh}(\text{COD})\text{Cl}]_2$  (5 mol%)
- (rac)-BINAP (12 mol%)
- $\text{AgSbF}_6$  (20 mol%)
- Anhydrous 1,2-dichloroethane (DCE)
- Nitrogen gas supply
- Standard Schlenk line glassware

Procedure:

- To an oven-dried Schlenk flask under a nitrogen atmosphere, add  $[\text{Rh}(\text{COD})\text{Cl}]_2$  (5 mol%) and (rac)-BINAP (12 mol%).
- Add anhydrous DCE (to make a 0.1 M solution with respect to the substrate) and stir for 2 minutes.
- Add  $\text{AgSbF}_6$  (20 mol%) to the mixture and stir for an additional 2 minutes to form the active cationic rhodium catalyst.
- Add the enediynes substrate (1.0 equiv) to the reaction mixture.

- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aromatic product.

## Protocol 2: Copper-Catalyzed Asymmetric Cyclization of an Alkenyl Diyne

This protocol is based on the copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides.<sup>[8]</sup>

Materials:

- Alkenyl N-propargyl ynamide substrate (1.0 equiv, 0.05 mmol)
- $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$  (10 mol%, 0.005 mmol)
- Chiral ligand (e.g., L8) (12 mol%, 0.006 mmol)
- $\text{NaBARF}_4$  (12 mol%, 0.006 mmol)
- Anhydrous 1,2-dichloroethane (DCE) (1 mL)
- Nitrogen gas supply
- Schlenk tubes

Procedure:

- In a Schlenk tube under a nitrogen atmosphere, dissolve  $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$  (0.005 mmol), the chiral ligand (0.006 mmol), and  $\text{NaBARF}_4$  (0.006 mmol) in anhydrous DCE (1 mL).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkenyl N-propargyl ynamide substrate (0.05 mmol) to the catalyst solution.

- Stir the reaction mixture at 40 °C for 12 hours.
- After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the chiral polycyclic pyrrole product.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

## Protocol 3: Palladium-Catalyzed Cycloisomerization of an Ene-ynamide

This protocol is adapted from the synthesis of a spiroindoline via palladium-catalyzed cycloisomerization.[9]

Materials:

- N-Tosyl ynamide substrate (1.0 equiv)
- Pd(OAc)<sub>2</sub> (10 mol%)
- bbeda (N,N'-bis(benzylidene)ethylenediamine) (10 mol%)
- Anhydrous toluene
- Nitrogen gas supply
- Standard reaction glassware

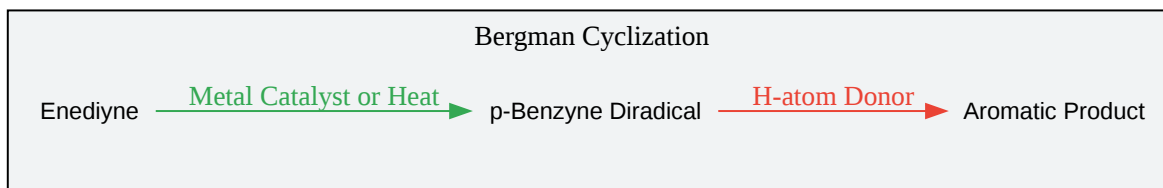
Procedure:

- To a reaction flask under a nitrogen atmosphere, add the N-tosyl ynamide substrate (1.0 equiv), Pd(OAc)<sub>2</sub> (10 mol%), and bbeda (10 mol%).

- Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the spiroindoline product.

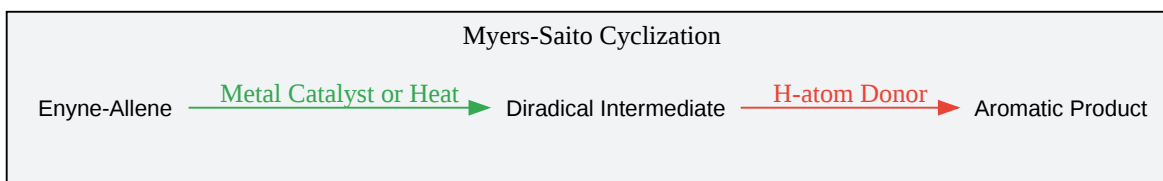
## Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for metal-catalyzed cycloaromatization.



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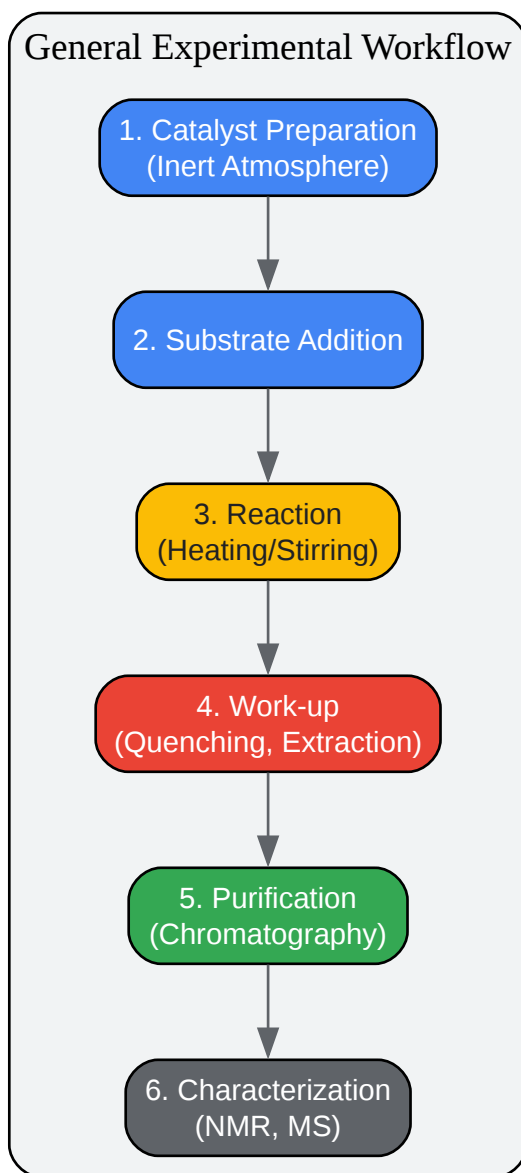
Caption: The Bergman cyclization of an enediyne to a p-benzyne diradical.



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Caption: The Myers-Saito cyclization of an enyne-allene.





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Caption: A generalized workflow for metal-catalyzed cycloaromatization experiments.

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- To cite this document: BenchChem. [Application Notes and Protocols for Metal-Catalyzed Cycloaromatization of Enediynes and Dienynes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225871#metal-catalyzed-cycloaromatization-of-enediynes-and-dienynes]

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